3-Iodopyrazine-2-carboxylic acid
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Overview
Description
3-Iodopyrazine-2-carboxylic acid: is an organic compound with the molecular formula C5H3IN2O2 . It is a derivative of pyrazine, where an iodine atom is substituted at the third position and a carboxylic acid group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Pyrazine-2-carboxylic Acid: One common method involves the halogenation of pyrazine-2-carboxylic acid using iodine and an oxidizing agent such as potassium iodate (KIO3) under acidic conditions.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyrazine-2-carboxylic acid is reacted with an iodine source in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for 3-Iodopyrazine-2-carboxylic acid are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Iodopyrazine-2-carboxylic acid can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The carboxylic acid group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), dimethylformamide (DMF) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products:
Substitution Reactions: Derivatives with various functional groups replacing the iodine atom.
Reduction Reactions: 3-Iodopyrazine-2-methanol.
Oxidation Reactions: 3-Iodopyrazine-2-carbonyl chloride.
Scientific Research Applications
Chemistry: 3-Iodopyrazine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. Its iodine atom serves as a versatile handle for further functionalization through cross-coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug discovery .
Industry: In the material science industry, this compound is used in the synthesis of advanced materials, including polymers and coordination complexes. These materials have applications in electronics, catalysis, and as sensors .
Mechanism of Action
The mechanism of action of 3-Iodopyrazine-2-carboxylic acid and its derivatives largely depends on the specific biological target or applicationFor example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
- 2-Iodopyrazine-3-carboxylic acid
- 3-Bromopyrazine-2-carboxylic acid
- 3-Chloropyrazine-2-carboxylic acid
Comparison: 3-Iodopyrazine-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its bromine or chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution reactions, providing access to a wider range of derivatives .
Properties
IUPAC Name |
3-iodopyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOQJDWRYSXFTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630561 |
Source
|
Record name | 3-Iodopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212471-40-4 |
Source
|
Record name | 3-Iodopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodopyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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